molecular formula C25H29N7O4 B11665265 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate

4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate

Cat. No.: B11665265
M. Wt: 491.5 g/mol
InChI Key: LTPKWRICMQAIAE-YZSQISJMSA-N
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Description

4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate is a complex organic compound featuring a combination of pyrrolidine, triazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with pyrrolidine under controlled conditions.

    Hydrazine formation: The triazine derivative is then reacted with hydrazine to form the hydrazinylidene intermediate.

    Coupling with furan-2-carboxylate: The final step involves coupling the hydrazinylidene intermediate with 2-ethoxyphenyl furan-2-carboxylate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The triazine and pyrrolidine moieties may play a role in binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Di(pyrrolidin-1-yl)-1,3,5-triazine: Shares the triazine and pyrrolidine moieties.

    2-Ethoxyphenyl furan-2-carboxylate: Shares the furan and ethoxyphenyl groups.

Uniqueness

4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate is unique due to the combination of these moieties in a single molecule, which may confer unique chemical and biological properties not seen in the individual components.

Properties

Molecular Formula

C25H29N7O4

Molecular Weight

491.5 g/mol

IUPAC Name

[4-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C25H29N7O4/c1-2-34-21-16-18(9-10-19(21)36-22(33)20-8-7-15-35-20)17-26-30-23-27-24(31-11-3-4-12-31)29-25(28-23)32-13-5-6-14-32/h7-10,15-17H,2-6,11-14H2,1H3,(H,27,28,29,30)/b26-17+

InChI Key

LTPKWRICMQAIAE-YZSQISJMSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC(=O)C5=CC=CO5

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC(=O)C5=CC=CO5

Origin of Product

United States

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